Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
Overview
Description
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves intricate intramolecular reactions to form cyclic amino acid esters and chiral cyclic amino acid esters from corresponding ethyl esters via lactonization reactions, without the need for chiral catalysts or chromatography for separation. These processes are characterized using NMR spectroscopy and mass spectrometry, with structures confirmed by X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014; Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
Applications in Supramolecular Chemistry
The synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters serves as functionalized building blocks for supramolecular chemistry. This demonstrates stable motifs in crystal structures, offering insights into the material's properties and potential applications in designing molecular architectures (Lyssenko, Lenev, Kostyanovsky, 2002).
Conformationally Constrained Analogs Synthesis
The development of conformationally constrained ACPD analogs, such as 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids, from readily available diketones via a series of steps including partial reduction and phenyl ring oxidation, represents a significant stride in synthesizing novel organic compounds. These compounds are then optically resolved and compared biologically with known analogs, indicating their potential in diverse chemical syntheses (Ezquerra, Yruretagoyena, Avendaño, De La Cuesta, González, Prieto, Pedregal, Espada, Prowse, 1995).
Enantioselective Synthesis
Efficient enantioselective synthesis involving key steps like iodolactamization showcases the production of highly functionalized compounds. Such methods lead to the discovery of improved efficiency in single-pot transformations, emphasizing advancements in the synthesis of optically active intermediates for pharmaceutical applications (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, Cherney, 2009).
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9?,10?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-CBINBANVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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